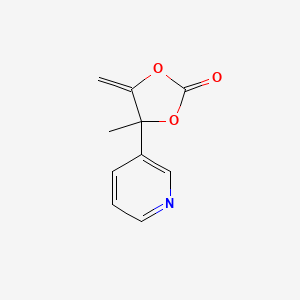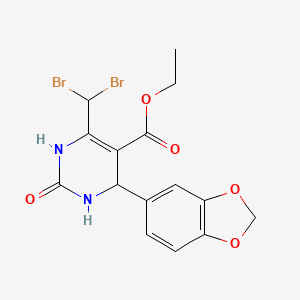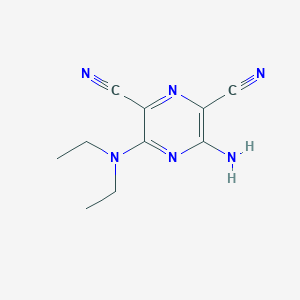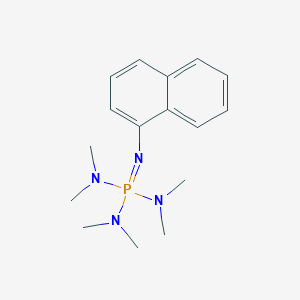
4-methyl-5-methylene-4-pyridin-3-yl-1,3-dioxolan-2-one
Overview
Description
4-methyl-5-methylene-4-pyridin-3-yl-1,3-dioxolan-2-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that belongs to the pyridine class of compounds. MPO has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis of Heterocyclic Systems
4-Methyl-5-methylene-4-pyridin-3-yl-1,3-dioxolan-2-one has been utilized in the synthesis of various heterocyclic systems. A derivative of this compound, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, has shown potential in forming complex heterocyclic compounds such as imidazo[1,2-a]pyridin, oxazolo[3,4-a]pyrido pyrazinium bromide, and derivatives of 4-hydroxyoxazolidin-2-one, which have applications in pharmaceutical and material sciences (Bogolyubov, Chernysheva, & Semenov, 2004).
Molecular Structure and Crystallography
The compound and its derivatives play a significant role in crystallography and molecular structure analysis. For instance, 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, a related compound, has been studied for its planar fused ring system and crystal packing, contributing to the understanding of molecular interactions and structures (Kandri Rodi et al., 2013).
Luminescence and Co-Crystal Synthesis
In the field of luminescence and co-crystal synthesis, derivatives of this compound have been explored. For example, novel macrocyclic and chain co-crystals based on bispyridyl-substituted α,β-unsaturated ketones have been synthesized, demonstrating potential applications in crystal engineering and the development of materials with unique luminescent properties (Li et al., 2015).
Development of Functionalized Isoxazoles
The compound's derivatives are also used in creating highly functionalized isoxazoles. For example, alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates have been synthesized, serving as scaffolds for the creation of other new highly functionalized isoxazole-annulated heterocycles, relevant in pharmaceutical and agrochemical industries (Ruano, Fajardo, & Martín, 2005).
Polymer Synthesis and Characterization
This compound has also been explored in polymer science. For example, derivatives like 5-methyl-2-isopropyl-1,3-dioxolan-4-one have been used in synthesizing polymers, which were characterized for various properties including water absorption capacity, making them useful in material science applications (Kumar & Negi, 2015)
properties
IUPAC Name |
4-methyl-5-methylidene-4-pyridin-3-yl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7-10(2,14-9(12)13-7)8-4-3-5-11-6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJLQWEAIFUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-methylidene-4-(pyridin-3-yl)-1,3-dioxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(1-adamantyl)-2-oxoethyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4330676.png)
![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)


![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)

![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)






